2'-Chloro-4-fluorobiphenyl-3-amine chemical properties
2'-Chloro-4-fluorobiphenyl-3-amine chemical properties
As a Senior Application Scientist, this guide provides an in-depth technical overview of substituted aminobiphenyls, with a specific focus on the structural motif of chloro- and fluoro-functionalized aminobiphenyls. It is intended for researchers, scientists, and professionals in drug development.
A Note on Nomenclature and Structure
The precise chemical identity of "2'-Chloro-4-fluorobiphenyl-3-amine" is ambiguous without a specified CAS number for confirmation. Chemical nomenclature can lead to varied interpretations of substituent positions on the biphenyl rings. For instance, several related structures exist, including:
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3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine (CAS: 577954-86-0) : Here, the amino group is at the 2-position, while the chloro and fluoro groups are on the adjacent phenyl ring.
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2-Amino-4'-chlorobiphenyl (CAS: 1204-44-0) : This compound lacks fluorine but represents a common structural analog.[1][2]
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2',4'-Dichloro-4-fluorobiphenyl-3-amine : This structure features the amine at the 3-position and a fluorine at the 4-position, but with two chlorine atoms on the second ring.[3]
This guide will, therefore, address the chemical properties, synthesis, and applications of this class of compounds, using data from readily available, closely related analogs to illustrate the core concepts and technical considerations.
Core Chemical and Physical Properties
The physicochemical properties of chloro-fluorobiphenyl amines are dictated by the interplay of the biphenyl backbone and the specific placement of the amine, chloro, and fluoro substituents. The following table summarizes the properties of two representative analogs.
| Property | 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine | 2-Amino-4'-chlorobiphenyl |
| CAS Number | 577954-86-0[4] | 1204-44-0[1][2] |
| Molecular Formula | C₁₂H₉ClFN[4] | C₁₂H₁₀ClN[1] |
| Molecular Weight | 221.66 g/mol [4] | 203.67 g/mol [1] |
| Appearance | Not specified | Off-white to yellow powder[2] or white to yellow to orange powder to crystal. |
| Melting Point | Not specified | 45-49 °C[2] |
| Solubility | Not specified | Soluble in Methanol. |
| Purity | Not specified | >97-98% (by GC)[2] |
Synthesis and Reaction Mechanisms
The construction of the biphenyl scaffold is a cornerstone of synthesizing these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose, valued for its high tolerance of various functional groups and its typically high yields.[5][6][7]
The Suzuki-Miyaura Coupling Workflow
The general strategy involves the palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide. For a chloro-fluorobiphenyl amine, this could involve, for example, coupling a fluorinated aminophenylboronic acid with a chlorinated benzene derivative, or vice-versa.
The choice of starting materials is critical and dictates the final substitution pattern. The presence of the amine group often requires a protecting group strategy to prevent side reactions during the coupling process.
Below is a generalized workflow for the synthesis of a substituted aminobiphenyl via Suzuki-Miyaura coupling.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol (Illustrative)
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Reactant Preparation : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
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Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.
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Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.
Applications in Drug Discovery and Agrochemicals
The biphenyl amine scaffold is a privileged structure in medicinal chemistry and agrochemical design. The incorporation of halogen atoms like chlorine and fluorine can significantly modulate a molecule's biological activity.
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Role of Fluorine : The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[8][9]
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Role of Chlorine : The chlorine atom can increase the lipophilicity of a compound, potentially improving its membrane permeability. It also provides a handle for further chemical modification through cross-coupling reactions.[2][10]
For instance, 4'-Chlorobiphenyl-2-ylamine is a reagent used in the synthesis of Boscalid , a fungicide that inhibits spore germination and is used to protect crops from molds and mildew.[11] This highlights the utility of this class of compounds as key building blocks in the development of bioactive molecules.
Analytical Characterization
The structural elucidation of 2'-Chloro-4-fluorobiphenyl-3-amine and its isomers relies on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.
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Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic signature in the mass spectrum.
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Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine group and C-H and C=C vibrations of the aromatic rings.
Safety and Handling
Substituted biphenyls and aromatic amines require careful handling due to potential toxicity. Based on GHS classifications for related compounds like 2-amino-4'-chlorobiphenyl and 4-fluorobiphenyl, the hazards may include:
Standard laboratory precautions should be strictly followed :
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The 2'-Chloro-4-fluorobiphenyl-3-amine scaffold represents a valuable class of chemical intermediates with significant potential in the fields of pharmaceutical and agrochemical research. The strategic incorporation of chloro and fluoro substituents provides a means to fine-tune the physicochemical and biological properties of target molecules. While the precise identification of the intended compound is crucial for targeted research, the general synthetic methodologies, particularly the Suzuki-Miyaura coupling, offer a versatile route to a wide array of derivatives. A thorough understanding of the analytical and safety profiles of these compounds is essential for their effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenyl-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4'-Chlorobiphenyl-2-ylamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]
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ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]
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Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Chloro-4-fluoroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Retrieved from [Link]
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GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
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